![molecular formula C11H11IN2 B580604 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole CAS No. 1260838-10-5](/img/structure/B580604.png)
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Mechanism of Action
The mechanism of action of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may work by inhibiting various cellular pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole in lab experiments is its versatility. It can be used in a wide range of applications, including medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is a multistep process that involves the reaction of 2-methylbenzylhydrazine with ethyl acetoacetate in the presence of a catalyst to form 3-(2-methylbenzyl)-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with iodine and a reducing agent to yield this compound.
Scientific Research Applications
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated as a potential inhibitor of protein kinases, which play a crucial role in various cellular processes.
properties
IUPAC Name |
4-iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2/c1-8-4-2-3-5-9(8)6-11-10(12)7-13-14-11/h2-5,7H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPRKJBWSRUJAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(C=NN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733714 |
Source
|
Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260838-10-5 |
Source
|
Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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